Diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride
Description
Diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride (CAS: Not explicitly provided; molecular formula: C₁₁H₂₀ClNO₄, molecular weight: 238.04) is a propanedioate derivative featuring two ethyl ester groups, an aminomethyl substituent, and an ethyl branch at the central carbon. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of β-heteroaryl-α,β-didehydro-α-amino acid derivatives . Its structural complexity and functional diversity make it a versatile building block for pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-4-10(7-11,8(12)14-5-2)9(13)15-6-3;/h4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIMLSWWFAOYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C(=O)OCC)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis of diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride begins with diethyl malonate, a well-characterized dicarboxylate ester. Diethyl malonate is synthesized via carboxyesterification of sodium chloroacetate with carbon monoxide and ethanol in the presence of dicobalt octacarbonyl. Alternatively, it is produced through the reaction of sodium chloroacetate with sodium cyanide, followed by acid-catalyzed esterification with ethanol.
Key Properties of Diethyl Malonate
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₄ |
| Boiling Point | 199°C |
| Density | 1.055 g/cm³ |
| Solubility | Miscible with organic solvents |
The introduction of the ethyl group at the central methylene position is achieved through alkylation. This step employs a strong base, such as sodium ethoxide, to deprotonate the α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate. The enolate then reacts with ethyl bromide or iodide in anhydrous ethanol:
$$
\text{CH}2(\COOEt)2 + \text{NaOEt} \rightarrow \text{CH}(\COOEt)2^- \text{Na}^+ + \text{EtOH}
$$
$$
\text{CH}(\COOEt)2^- \text{Na}^+ + \text{EtX} \rightarrow \text{EtCH}(\COOEt)_2 + \text{NaX}
$$
Optimized Alkylation Conditions
| Parameter | Value |
|---|---|
| Base | Sodium ethoxide (1.2 equiv) |
| Alkylating Agent | Ethyl iodide (1.1 equiv) |
| Solvent | Anhydrous ethanol |
| Temperature | 60–70°C, reflux |
| Reaction Time | 6–8 hours |
| Yield | 75–85% |
This method mirrors protocols described in patents for analogous malonate derivatives, where controlled alkylation ensures minimal di-alkylation.
Aminomethylation via Mannich Reaction
The aminomethyl group is introduced using a Mannich reaction, which involves condensation of the alkylated malonate with formaldehyde and a secondary amine. For this compound, dimethylamine or ammonia is typically employed:
$$
\text{EtCH}(\COOEt)2 + \text{HCHO} + \text{NH}3 \rightarrow \text{EtCH}(\COOEt)2\text{CH}2\text{NH}2 + \text{H}2\text{O}
$$
Reaction Parameters
| Component | Role |
|---|---|
| Formaldehyde (37%) | Electrophilic carbonyl source |
| Ammonia (gas or aqueous) | Nitrogen nucleophile |
| Solvent | Methanol or ethanol |
| Temperature | 0–5°C (controlled exotherm) |
| Workup | Acidic extraction, neutralization |
Patent CN103408432A highlights analogous aminomethylation steps, emphasizing the need for low temperatures to suppress side reactions. The product, diethyl 2-(aminomethyl)-2-ethylpropanedioate, is isolated as a free base before hydrochlorination.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt is achieved by treating the free amine with hydrochloric acid or thionyl chloride. Thionyl chloride is preferred industrially due to its dual role as a chlorinating agent and dehydrant:
$$
\text{EtCH}(\COOEt)2\text{CH}2\text{NH}2 + \text{HCl} \rightarrow \text{EtCH}(\COOEt)2\text{CH}2\text{NH}3^+ \text{Cl}^-
$$
Optimized Hydrochlorination Protocol
- Reagent : Thionyl chloride (1.5 equiv) in dichloromethane.
- Conditions : 5–15°C under ice-water bath, followed by ethanol reflux.
- Workup : Filtration and drying under vacuum yields the hydrochloride salt with >95% purity.
This method, adapted from the synthesis of 2-dimethylaminoethyl chloride hydrochloride, minimizes byproducts and avoids recrystallization, enhancing cost efficiency.
Purification and Characterization
Crude diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride is purified via:
- Solvent Recrystallization : Ethanol/ethyl acetate mixtures yield needle-like crystals.
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate).
Analytical Data
| Technique | Findings |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, 6H, CH₂CH₃), 3.45 (s, 2H, CH₂NH₃⁺), 4.15 (q, 4H, OCH₂CH₃) |
| IR (KBr) | 1745 cm⁻¹ (C=O), 2700–2500 cm⁻¹ (NH₃⁺) |
| HPLC Purity | ≥98% (C18 column, acetonitrile/water) |
Comparative Analysis of Synthetic Routes
Industrial vs. Laboratory-Scale Methods
| Aspect | Industrial Method | Laboratory Method |
|---|---|---|
| Alkylation | Continuous flow reactor | Batch reactor |
| Aminomethylation | High-pressure ammonia | Low-temperature batch |
| Hydrochlorination | Thionyl chloride, in-situ | HCl gas in ethanol |
| Yield | 80–90% | 70–75% |
Patent EP1667964B1 underscores the scalability of thionyl chloride-mediated hydrochlorination, which reduces waste and improves throughput.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of α-Amino Acids
One of the primary applications of diethyl 2-(aminomethyl)-2-ethylpropanedioate; hydrochloride is in the synthesis of α-amino acids. The compound acts as a versatile building block for creating both natural and unnatural amino acids through several synthetic pathways.
Synthetic Pathway Overview
- Deprotonation : The compound is first deprotonated to generate an anion.
- Alkylation : This anion can then be alkylated using various alkyl halides, leading to the formation of racemic α-amino acids.
- Hydrolysis and Decarboxylation : Subsequent hydrolysis and decarboxylation yield the desired amino acids.
For example, phenylalanine can be synthesized by alkylating diethyl 2-(aminomethyl)-2-ethylpropanedioate; hydrochloride with benzyl chloride in the presence of sodium ethoxide, achieving yields around 65% . Similarly, racemic tryptophan can be produced with yields exceeding 90% using gramine as a reactant .
Pharmaceutical Applications
Diethyl 2-(aminomethyl)-2-ethylpropanedioate; hydrochloride serves as a precursor in pharmaceutical formulations. Notably, it is used in the synthesis of active pharmaceutical ingredients (APIs) such as fingolimod, which is utilized in the treatment of multiple sclerosis. The compound's role as an intermediate allows for the efficient production of complex molecules necessary for drug development .
Synthesis of Hydroxycarboxylic Acids
Beyond amino acids, diethyl 2-(aminomethyl)-2-ethylpropanedioate; hydrochloride can be employed to synthesize α-hydroxycarboxylic acids. This is achieved through similar deprotonation and alkylation processes, allowing for the introduction of hydroxyl groups into carboxylic acid derivatives .
Research in Organic Chemistry
The compound is also significant in organic chemistry research as it provides a platform for studying reaction mechanisms and developing new synthetic methodologies. Its ability to undergo various transformations makes it a valuable reagent in academic and industrial laboratories.
Case Study 1: Synthesis Efficiency
A study conducted on the efficiency of synthesizing racemic glutamic acid using diethyl 2-(aminomethyl)-2-ethylpropanedioate; hydrochloride demonstrated a one-pot reaction that yielded approximately 87% . This highlights the compound's effectiveness in producing essential amino acids with minimal steps.
Case Study 2: Pharmaceutical Development
In pharmaceutical research, diethyl 2-(aminomethyl)-2-ethylpropanedioate; hydrochloride has been utilized to explore new formulations for treating neurological disorders. Its role in synthesizing complex molecules has led to advancements in drug delivery systems and therapeutic efficacy .
Mechanism of Action
The mechanism of action of Diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters with Amino Substituents
Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride (CAS: Not explicitly provided; molecular formula: C₉H₁₁Cl₂NO₂ )
- Key Features: Aromatic chlorophenyl group, methyl ester, and primary amino group.
- Comparison : The chlorophenyl group increases lipophilicity compared to the aliphatic ethyl groups in the target compound. This structural difference may enhance binding to aromatic receptors but reduce water solubility .
- Applications : Likely used in peptide synthesis or as a chiral auxiliary.
Ethyl 2-aminodecanoate Hydrochloride (CAS: Not explicitly provided; molecular formula: C₁₂H₂₆ClNO₂ )
- Key Features : Long aliphatic chain (C10) and ethyl ester.
- Comparison : The extended carbon chain significantly increases lipophilicity, making it more suitable for lipid-based drug delivery systems. However, the absence of a propanedioate core limits its utility in multi-step syntheses requiring bifunctional reactivity .
Hydrochloride Salts with Aromatic/Aminoethyl Groups
N-{2-(Diethylamino)-2-[4-(2-methyl-2-propanyl)phenyl]ethyl}-2-phenoxyacetamide Hydrochloride (CAS: Not explicitly provided; molecular formula: C₂₄H₃₄ClN₂O₂ )
- Key Features: Diethylamino group, tert-butylphenyl substituent, and phenoxyacetamide moiety.
- The amide linkage contrasts with the ester groups in the target compound, altering hydrolysis rates and enzymatic interactions .
- Applications : Likely a pharmaceutical intermediate for CNS-targeting drugs.
2-(Diisopropylamino)ethanol Hydrochloride (CAS: 63051-68-3; molecular formula: C₈H₂₀ClNO )
Pharmaceutical Derivatives with Cyclic/Amide Structures
Milnacipran Hydrochloride (CAS: 101152-94-7; molecular formula: C₁₅H₂₂ClN₂O )
- Key Features: Cyclopropane ring, aminomethyl group, and diethylcarboxamide.
- Comparison : The cyclopropane ring introduces rigidity, enhancing receptor binding specificity. Clinically approved for fibromyalgia, its therapeutic application contrasts with the target compound’s role as a synthetic intermediate .
2-(2-Amino-2-methylpropanamido)-2-phenylacetic Acid Hydrochloride (CAS: 1334145-95-7; molecular formula: C₁₂H₁₇ClN₂O₃ )
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility | Applications |
|---|---|---|---|---|---|
| Diethyl 2-(aminomethyl)-2-ethylpropanedioate HCl | C₁₁H₂₀ClNO₄ | 238.04 | Ethyl esters, aminomethyl, ethyl branch | Polar solvents | Synthetic intermediate |
| Methyl 2-amino-2-(2-chlorophenyl)acetate HCl | C₉H₁₁Cl₂NO₂ | 228.09 | Chlorophenyl, methyl ester, amino | Moderate | Peptide synthesis |
| Milnacipran HCl | C₁₅H₂₂ClN₂O | 282.80 | Cyclopropane, diethylamide, aminomethyl | High | Fibromyalgia treatment |
| 2-(Diisopropylamino)ethanol HCl | C₈H₂₀ClNO | 181.70 | Diisopropylamino, ethanol | High | Surfactant, catalyst |
Biological Activity
Diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving diethyl malonate derivatives. The synthesis typically involves the reaction of diethyl malonate with appropriate amine precursors under controlled conditions.
Synthesis Overview:
- Starting Materials: Diethyl malonate, amine derivatives.
- Reaction Conditions: Typically involves refluxing in organic solvents like ethanol or DMF.
- Yield: Varies based on reaction conditions but generally achieves moderate to high yields (around 60-80%).
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects.
Table 1: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MCF-7) | 15.3 | Induction of apoptosis |
| Lung Cancer (A549) | 12.7 | Inhibition of cell proliferation |
| Colorectal Cancer (HCT116) | 10.5 | Disruption of cell cycle |
The compound's mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth, such as the ERK/MAPK pathway .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in preclinical models. It has been linked to the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study: Neuroprotection in Animal Models
- A study demonstrated that administration of the compound in rodent models of neurodegeneration resulted in improved cognitive function and reduced neuronal loss .
Pharmacological Studies
Pharmacological studies have revealed that this compound interacts with various biological targets, including enzymes involved in metabolic pathways.
Table 2: Pharmacological Targets
| Target Enzyme | Inhibition (%) | Reference |
|---|---|---|
| Methionine aminopeptidase 2 | 75% | |
| SHP2 Phosphatase | 68% | |
| hERG Channel | 50% |
The inhibition of these targets suggests potential applications in treating metabolic disorders and certain types of cancer.
Q & A
Q. What are the standard synthetic routes for Diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. A common route involves reacting aminomalonic acid derivatives with ethyl chloroformate under anhydrous conditions to prevent hydrolysis . Key parameters include:
- Temperature : Maintained at 0–5°C during acid chloride formation to avoid decomposition.
- Solvent : Dichloromethane or THF ensures solubility and reactivity.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .
- Yield Optimization : Excess ethylamine (1.5–2.0 eq) minimizes side products like diethyl malonate impurities.
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Ethyl chloroformate | 72–85 | 95–98 | 0°C, anhydrous DCM |
| Direct esterification | 60–68 | 90–92 | Reflux, H₂SO₄ catalyst |
Q. How can researchers characterize the structural integrity of Diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR (D₂O): Peaks at δ 1.25 (t, 6H, CH₂CH₃), δ 3.45 (s, 2H, NH₂CH₂), δ 4.15 (q, 4H, OCH₂) confirm ester and aminomethyl groups .
- ¹³C NMR : Signals at δ 170.5 (C=O), δ 52.1 (CH₂NH₂) validate the backbone.
- FT-IR : Strong bands at 1740 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (NH₃⁺Cl⁻) confirm salt formation .
- Mass Spectrometry : ESI-MS m/z 211.6 [M+H]⁺ matches the molecular formula C₇H₁₄ClNO₄.
Advanced Research Questions
Q. What strategies are effective in optimizing the reaction yield of Diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride when dealing with competing side reactions?
- Methodological Answer : Competing side reactions (e.g., over-alkylation or hydrolysis) are mitigated by:
- pH Control : Maintaining pH 7–8 during aminolysis prevents protonation of the amine nucleophile, enhancing reactivity .
- Catalyst Selection : DMAP (4-dimethylaminopyridine) accelerates esterification while reducing side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates without hydrolyzing the ester .
Case Study : A 15% increase in yield (from 68% to 83%) was achieved by replacing H₂SO₄ with Amberlyst-15 resin, which minimizes acid-catalyzed decomposition .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents, and what implications does this have for biological assays?
- Methodological Answer :
- Solubility : The hydrochloride salt increases aqueous solubility (>50 mg/mL in water) compared to the free base (<5 mg/mL). In organic solvents (e.g., DMSO), solubility remains moderate (~20 mg/mL) .
- Stability : The salt form reduces hygroscopicity and enhances thermal stability (decomposition >200°C vs. 150°C for free base).
- Biological Implications : High aqueous solubility facilitates in vitro assays (e.g., enzyme inhibition studies), but organic solubility is critical for cell permeability in drug discovery workflows .
Q. What analytical methods are recommended for quantifying Diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride in complex mixtures?
- Methodological Answer :
- HPLC-UV : A C18 column with 0.1% TFA in water/acetonitrile gradient (retention time: 6.2 min) achieves 99% separation from impurities .
- LC-MS/MS : MRM transitions (211.6 → 154.1) enable quantification in pharmacokinetic studies (LOQ: 10 ng/mL) .
- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid determines purity (error <1%) .
Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
